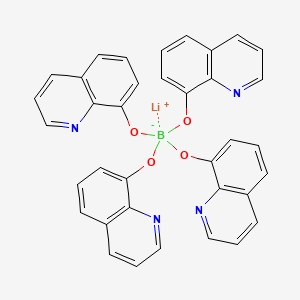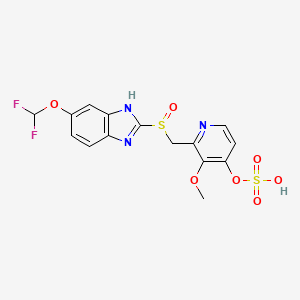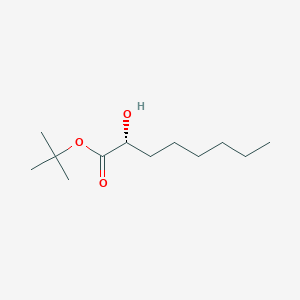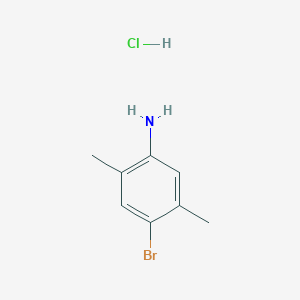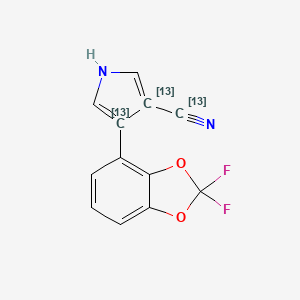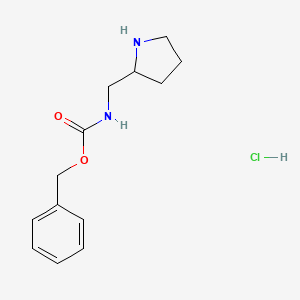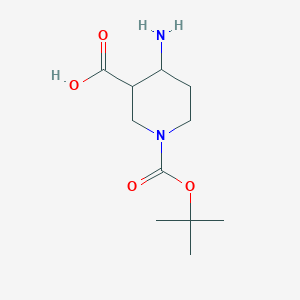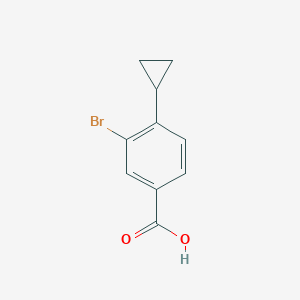
3-Bromo-4-cyclopropylbenzoic acid
Descripción general
Descripción
Synthesis Analysis
3-Bromo-4-cyclopropylbenzoic acid serves as a useful intermediate in the synthesis of various compounds. For instance, it has been used in the synthesis of quinolone antibacterials. It has also been used in catalyst-free P-C coupling reactions with secondary phosphine oxides under microwave irradiation in water.Molecular Structure Analysis
The molecular formula of this compound is C10H9BrO2 . The average mass is 241.081 Da and the monoisotopic mass is 239.978592 Da .Chemical Reactions Analysis
This compound is used in various chemical reactions. For example, it has been used in microwave-assisted cyclization under mildly basic conditions to synthesize 6 H-Benzo [c]chromen-6-ones and their 7,8,9,10-Tetrahydro analogues. This process yields significant improvements in synthesis efficiency.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 241.08 g/mol . The compound is sealed in dry and stored at room temperature .Aplicaciones Científicas De Investigación
Synthesis of Quinolone Antibacterials
3-Bromo-4-cyclopropylbenzoic acid serves as a useful intermediate in the synthesis of quinolone antibacterials. A study by Turner and Suto (1993) describes the synthesis of 3-ethenyl, 3-ethynyl, 3-aryl, and 3-cyclopropyl-2, 4, 5-trifluorobenzoic acids from 1-bromo-2, 4, 5-trifluorobenzene and 2, 4, 5-trifluoro-3-hydroxybenzoic acid, highlighting the compound's importance in the development of antibacterial agents (Turner & Suto, 1993).
Microwave-Assisted Synthesis
Microwave-assisted cyclization under mildly basic conditions has been applied to synthesize 6 H-Benzo[c]chromen-6-ones and their 7,8,9,10-Tetrahydro analogues, demonstrating the compound's versatility in facilitating cyclization reactions. This process yields significant improvements in synthesis efficiency (Dao et al., 2018).
Inhibition of Carbonic Anhydrase Isoenzymes
Research into dimethoxybromophenol derivatives incorporating cyclopropane moieties has shown that these compounds are potent inhibitors of carbonic anhydrase isoenzymes, which are relevant to medical applications such as diuretics, antiepileptics, and in the treatment of glaucoma. This suggests potential pharmacological applications for derivatives of this compound in developing new therapeutic agents (Boztaş et al., 2015).
Catalyst-Free P-C Coupling Reactions
The compound has also been used in catalyst-free P-C coupling reactions with secondary phosphine oxides under microwave irradiation in water, showcasing its utility in green chemistry by eliminating the need for metal catalysts and using water as the solvent (Jablonkai & Keglevich, 2015).
Herbicide Resistance in Transgenic Plants
In the field of agricultural biotechnology, a study demonstrated the use of a gene encoding a specific nitrilase that converts bromoxynil to 3,5-dibromo-4-hydroxybenzoic acid, conferring resistance to the herbicide bromoxynil in transgenic tobacco plants. This application highlights the compound's role in developing herbicide-resistant crops, contributing to agricultural sustainability (Stalker, McBride & Malyj, 1988).
Safety and Hazards
The compound is classified under GHS07 for safety . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Propiedades
IUPAC Name |
3-bromo-4-cyclopropylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c11-9-5-7(10(12)13)3-4-8(9)6-1-2-6/h3-6H,1-2H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSSCOWWLLABAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=C(C=C2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60660780 | |
| Record name | 3-Bromo-4-cyclopropylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60660780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131622-50-8 | |
| Record name | 3-Bromo-4-cyclopropylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60660780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3,4,5-Trihydroxy-6-[(5-methyl-2,5-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8(13),9,11,15,17-hexaen-11-yl)oxy]oxane-2-carboxylic acid](/img/structure/B1499927.png)


